molecular formula C10H10F3NO2 B2875359 N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide CAS No. 2361656-95-1

N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide

Cat. No.: B2875359
CAS No.: 2361656-95-1
M. Wt: 233.19
InChI Key: MTRVPEDIPQYXAK-UHFFFAOYSA-N
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Description

N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a trifluoromethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide is unique due to the presence of both a trifluoromethyl group and a prop-2-enamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-3-9(15)14-4-7-6(2)16-5-8(7)10(11,12)13/h3,5H,1,4H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRVPEDIPQYXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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